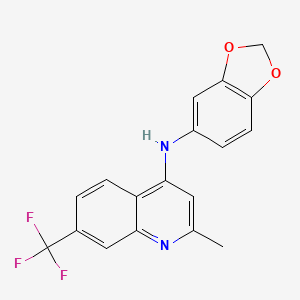

N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a quinolin-4-amine group, a trifluoromethyl group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a heterocyclic compound containing the methylenedioxy functional group . The quinolin-4-amine group is a type of quinoline, a class of organic compounds with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

1. Catalysis and Synthesis

Research has demonstrated the utility of related compounds in catalysis, particularly in asymmetric hydrogenation reactions. For instance, complexes with tert-butylmethylphosphino groups, which share structural motifs with N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine, have been utilized for the efficient preparation of chiral pharmaceutical ingredients. These catalysts exhibit excellent enantioselectivities and high catalytic activities, underscoring their potential in synthetic organic chemistry (Imamoto et al., 2012).

2. Organic Synthesis and Functional Materials

A novel method for the synthesis of trifluoromethyl-containing compounds using a CF3-radical-triggered tandem reaction has been described, illustrating the capacity for creating potentially bioactive molecules. This method leverages compounds structurally akin to this compound, showcasing the broad utility of such compounds in the synthesis of complex molecular architectures (Meng et al., 2017).

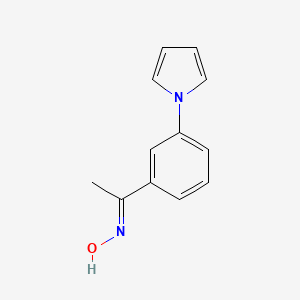

3. Ligand Development for Metal Complexes

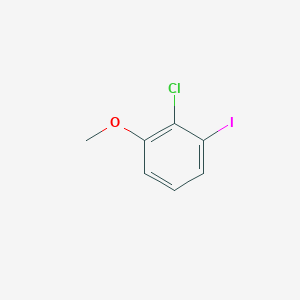

The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate another dimension of application. Such research not only expands the understanding of metal-ligand interactions but also explores potential catalytic and material applications of metal complexes (Qiao et al., 2011).

4. Neuroprotective Agents

Compounds with structural similarities to this compound have been studied for their neuroprotective properties. For example, analogs acting as antagonists to the non-NMDA glutamate receptor have shown protection against global ischemia, highlighting the potential therapeutic applications of such molecules (Sheardown et al., 1990).

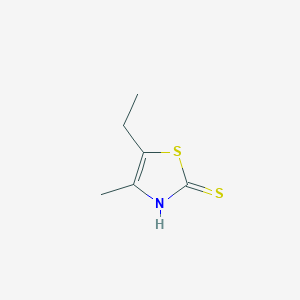

5. Material Science and Fluorescent Platforms

Studies on halochromic and mechanochromic materials indicate the role of quinoline derivatives in the development of smart fluorescent materials. These compounds exhibit unique properties such as thermo/mechanochromism and tunable solid-state fluorescence, offering new avenues for the creation of rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-10-6-14(23-12-3-5-16-17(8-12)25-9-24-16)13-4-2-11(18(19,20)21)7-15(13)22-10/h2-8H,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXWZRXZXYZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxyacetamide](/img/structure/B2767262.png)

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)

![2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide](/img/structure/B2767265.png)

![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)